1-Chloro-2,4-bis(trifluoromethyl)benzene

Process Chemistry Aryl Halide Reactivity Physical Property Comparison

1-Chloro-2,4-bis(trifluoromethyl)benzene (CAS 327-76-4) is a highly fluorinated aromatic halide characterized by two strong electron-withdrawing trifluoromethyl groups positioned ortho and para to a chlorine substituent. This substitution pattern imparts a unique combination of low electron density on the aromatic ring, high lipophilicity (LogP ~4.38), and a reactive C–Cl bond amenable to cross-coupling and nucleophilic substitution chemistry.

Molecular Formula C8H3ClF6
Molecular Weight 248.55 g/mol
CAS No. 327-76-4
Cat. No. B1333220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2,4-bis(trifluoromethyl)benzene
CAS327-76-4
Molecular FormulaC8H3ClF6
Molecular Weight248.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)Cl
InChIInChI=1S/C8H3ClF6/c9-6-2-1-4(7(10,11)12)3-5(6)8(13,14)15/h1-3H
InChIKeyXIVDTLKMHDHQCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-2,4-bis(trifluoromethyl)benzene (CAS 327-76-4) for Scientific and Industrial Procurement


1-Chloro-2,4-bis(trifluoromethyl)benzene (CAS 327-76-4) is a highly fluorinated aromatic halide characterized by two strong electron-withdrawing trifluoromethyl groups positioned ortho and para to a chlorine substituent. This substitution pattern imparts a unique combination of low electron density on the aromatic ring, high lipophilicity (LogP ~4.38), and a reactive C–Cl bond amenable to cross-coupling and nucleophilic substitution chemistry [1][2]. It is primarily procured as a key intermediate for agrochemicals and pharmaceuticals, serving as a building block for trifluoromethylpyridine (TFMP) derivatives and other fluorinated scaffolds .

Why 1-Chloro-2,4-bis(trifluoromethyl)benzene Cannot Be Generically Substituted by Other Fluorinated Aromatics


While many fluoroaromatic halides are commercially available, the precise 2,4-bis(trifluoromethyl) substitution pattern on 1-chloro-2,4-bis(trifluoromethyl)benzene is critical for achieving the required electronic and steric profile in downstream reactions. Generic substitution with mono-trifluoromethyl or alternative di-substituted isomers (e.g., 3,5-bis(trifluoromethyl)chlorobenzene) leads to significant alterations in reaction kinetics, regioselectivity, and product physical properties . Furthermore, replacing the chlorine with bromine or fluorine, while retaining the CF₃ pattern, changes the reactivity of the C–X bond in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, directly impacting yield and process efficiency . The evidence below quantifies these differences, demonstrating that the specific combination of halogen and CF₃ geometry in CAS 327-76-4 is not interchangeable with close structural analogs.

Quantitative Differentiation of 1-Chloro-2,4-bis(trifluoromethyl)benzene (327-76-4) Against Structural Analogs


Chlorine vs. Bromine Leaving Group: Boiling Point and Density Differentiation for Process Engineering

When selecting between the chloro and bromo analogs of 2,4-bis(trifluoromethyl)benzene, physical properties are a primary differentiator for large-scale synthesis and purification. The target compound, 1-chloro-2,4-bis(trifluoromethyl)benzene, has a significantly lower boiling point and density compared to its bromo counterpart, 1-bromo-2,4-bis(trifluoromethyl)benzene (CAS 327-75-3). The chlorine derivative boils at 150 °C, whereas the bromine derivative has a much higher boiling point of 172.1 °C at 760 mmHg [1]. This 22.1 °C difference in boiling point can be critical for separation by distillation. The density of the chloro compound is also lower at 1.52 g/cm³ compared to 1.425 g/cm³ for the bromo analog [1][2].

Process Chemistry Aryl Halide Reactivity Physical Property Comparison

Electronic Effects: Quantifying the Strong Electron-Withdrawing Nature of the 2,4-Bis(CF₃) Substitution

The strong electron-withdrawing effect of the trifluoromethyl groups in this compound is quantified by Hammett substituent constants. While specific σ values for the 2,4-bis(CF₃) substitution pattern are not directly tabulated for this exact compound, the para-CF₃ group has a σₚ value of +0.54 and a σₘ value of +0.43, indicating a significant deactivation of the aromatic ring towards electrophiles [1]. In contrast, a methyl group (a common non-fluorinated substituent) has a σₘ value of -0.07, representing a net difference of +0.50 in electron-withdrawing power . This difference directly impacts the rate of electrophilic aromatic substitution and the stability of anionic intermediates in SNAr reactions.

Physical Organic Chemistry Hammett Analysis Electronic Effects

Hydrodechlorination Reactivity: Resistance to Reductive Cleavage Under Catalytic Hydrogenation

In catalytic hydrodechlorination (HDC) studies over a Pt/C catalyst, chlorobenzenes with electron-withdrawing para-substituents show markedly different reactivity. A study found that HDC reactivity decreased in the order chlorobenzene (CLB) ≥ para-dichlorobenzene (DCLB) ≫ para-trifluoromethylchlorobenzene (CLTF) [1]. This indicates that a para-CF₃ group strongly suppresses the reductive cleavage of the C–Cl bond compared to unsubstituted chlorobenzene or a para-Cl substituent. While this study was on para-substituted monochlorobenzenes, the findings can be reasonably extrapolated to the 2,4-bis(CF₃) compound, suggesting it would be even less reactive under these conditions due to the presence of two strong electron-withdrawing groups.

Catalysis Hydrogenation Reductive Dechlorination

Lipophilicity (LogP) as a Predictor of Biological Membrane Permeability and Downstream Drug Properties

The calculated LogP for 1-chloro-2,4-bis(trifluoromethyl)benzene is 4.38, indicating high lipophilicity [1]. This is a key property for building blocks intended for use in pharmaceutical intermediates, as the presence of the bis(trifluoromethyl)phenyl moiety can significantly increase the LogP of the final drug candidate. For comparison, a structurally related non-fluorinated analog, 2-[phenyl]acetaldehyde, has a LogP of 1.2, while its 2,4-bis(CF₃) counterpart has a LogP of 2.8 . The target compound's LogP of 4.38 is even higher, reflecting the impact of both the chlorine and two CF₃ groups.

Medicinal Chemistry Drug Design ADME Properties

Optimal Application Scenarios for 1-Chloro-2,4-bis(trifluoromethyl)benzene (327-76-4) Based on Quantified Differentiation


Synthesis of Trifluoromethylpyridine (TFMP) Agrochemical Intermediates

The strong electron-withdrawing nature of the 2,4-bis(CF₃) pattern, as evidenced by high Hammett σ constants , makes this compound an ideal electrophilic partner for constructing TFMP derivatives. The enhanced reactivity in SNAr and cross-coupling reactions, facilitated by the electron-deficient ring, allows for efficient synthesis of over 20 ISO-common-name agrochemicals [1]. The chloro leaving group provides a balance of stability and reactivity not achievable with the more reactive (and often more expensive) bromo or iodo analogs.

Process-Scale Manufacturing Where Distillation and Stability are Critical

In large-scale production, the physical properties of the chloro analog offer distinct advantages. Its lower boiling point (150 °C) compared to the bromo analog (172.1 °C) facilitates more energy-efficient purification by distillation . Furthermore, the relative resistance of the C–Cl bond to reductive cleavage under hydrogenation conditions (CLB ≥ DCLB ≫ CLTF reactivity order) [1] suggests that this compound can be used in multi-step sequences involving hydrogenation without significant loss of the halogen handle, improving overall process yield and reducing purification burden.

Medicinal Chemistry Campaigns Requiring High Lipophilicity (LogP) for CNS or Membrane Targets

The calculated LogP of 4.38 for this building block is significantly higher than that of non-fluorinated or mono-trifluoromethyl analogs. This property is directly transferable to the final drug candidate, enhancing its ability to cross biological membranes. Medicinal chemists can leverage this high LogP to improve the oral bioavailability or central nervous system (CNS) penetration of drug candidates, making this intermediate a strategic choice for programs targeting intracellular or CNS-resident proteins.

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